5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

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5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a privileged adenine-mimetic core for ATP-competitive kinase inhibitors. The 5-chloro-3-methyl substitution is critical for hinge-binding affinity, while the chloro handle enables Suzuki and Buchwald-Hartwig cross-coupling for targeted library synthesis. 97% purity ensures minimal byproducts in late-stage functionalization. Ideal as a PROTAC warhead scaffold with linker attachment via the reactive chloro site. Trusted by medicinal chemistry teams for oncology and inflammation programs.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B8010134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=NC2=NN1)Cl
InChIInChI=1S/C7H6ClN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11)
InChIKeyZBYHTZOEKACYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: A Core Scaffold in Kinase-Focused Medicinal Chemistry


5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1352397-08-0) is a heterocyclic building block featuring a fused pyrazole-pyridine bicyclic system. It serves as a privileged scaffold in medicinal chemistry due to its structural mimicry of the adenine ring in ATP [1]. This core is widely exploited in the design of ATP-competitive kinase inhibitors, as it enables multiple binding modes within the kinase hinge region [1][2]. The compound is commercially available as a high-purity intermediate for the synthesis of targeted small-molecule libraries aimed at oncology and inflammation targets [2].

Why Substitution of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is Chemically and Pharmacologically Constrained


Generic substitution of this specific chloro-methyl pyrazolopyridine is not viable due to the high sensitivity of the pyrazolo[3,4-b]pyridine scaffold to substitution patterns. The 5-chloro substituent is critical for directing electrophilic substitution and influencing the electronic density of the aromatic system, while the 3-methyl group modulates both steric hindrance and tautomeric equilibrium [1]. SAR studies on related series demonstrate that replacing the 5-chloro with hydrogen or moving the methyl group to the 1-position can drastically alter or ablate kinase binding affinity and selectivity [2]. Therefore, procurement of the precise substitution pattern is essential for maintaining synthetic route fidelity and biological activity in downstream applications.

Quantitative Differentiation of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: Purity and Tautomeric Stability


Comparative Purity Analysis: 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine vs. Commercial Analogs

5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is commercially available with a standard purity of 97%, compared to the common 95% purity specification for the regioisomeric building block 5-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine . This 2% absolute difference in purity can translate to a significant reduction in the burden of downstream purification for multi-step medicinal chemistry campaigns .

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Tautomeric Equilibrium and Energetic Stability of the 1H-Form

Computational analysis of the pyrazolo[3,4-b]pyridine scaffold indicates that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by 37.03 kJ/mol [1]. While this is a class-level finding for the unsubstituted core, the 5-chloro and 3-methyl substituents on the target compound are known to further stabilize the 1H-form, which is the biologically relevant tautomer for mimicking the adenine ring in ATP-binding pockets [1]. This contrasts with other heterocyclic cores, such as pyrazolo[4,3-b]pyridines, where the tautomeric preference can differ, impacting binding mode predictability .

Structural Biology Molecular Modeling Chemical Stability

Solubility Profile in Organic Solvents vs. Aqueous Systems

The target compound exhibits high solubility in organic solvents such as dimethylformamide (DMF) and ethanol, while demonstrating low aqueous solubility . This solubility profile is typical for halogenated heterocycles but is a key differentiator from more polar analogs like 5-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, which may have improved water solubility but significantly altered reactivity and electronic properties [1]. The chloro substituent's lipophilicity is a critical design element for achieving optimal LogP values in drug candidates.

Formulation Reaction Optimization Physicochemical Properties

Optimal Research Applications for 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Based on Quantitative Evidence


Design and Synthesis of Selective Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a validated hinge-binding motif in ATP-competitive kinase inhibitors [1]. The specific 5-chloro-3-methyl substitution pattern on the target compound provides an optimal electronic and steric profile for accessing the hydrophobic back pocket of kinases such as FGFR and MNK, as inferred from SAR studies on related derivatives [1][2]. Its high commercial purity (97%) minimizes byproduct formation during late-stage functionalization via cross-coupling reactions at the reactive chloro site .

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The aryl chloride at the 5-position serves as a robust handle for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. This allows for the rapid generation of compound libraries by introducing aryl, heteroaryl, or amino substituents at a position known to be critical for modulating kinase selectivity and ADME properties [1]. The superior purity of the starting material directly impacts the yield and purity of the resulting library compounds, reducing attrition rates in hit-to-lead optimization [2].

Computational Chemistry and Structure-Based Drug Design

The well-defined 1H-tautomeric preference of the pyrazolo[3,4-b]pyridine scaffold makes this compound an ideal template for molecular docking and molecular dynamics simulations [1]. Its accurate representation in silico enables reliable predictions of binding free energies and poses when incorporated into virtual libraries. The specific halogen and methyl substituents provide a foundational core for building pharmacophore models targeting the ATP-binding site of disease-relevant kinases [1].

Development of Targeted Protein Degraders (PROTACs)

The compound can be employed as a precursor for synthesizing PROTACs, where the pyrazolopyridine core serves as the warhead that recruits a target kinase, and the chloro substituent is used as a linker attachment point. The stability and predictable reactivity of the 5-chloro group are essential for constructing bifunctional molecules with well-defined stoichiometry and degradation efficiency [1].

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